molecular formula C8H6I2O2 B14122512 3,5-Diiodo-2-methylbenzoic acid

3,5-Diiodo-2-methylbenzoic acid

Cat. No.: B14122512
M. Wt: 387.94 g/mol
InChI Key: KGXDDJVMNGOJQB-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2 It is characterized by the presence of two iodine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acidThe reaction is usually carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3,5-Diiodo-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Diiodo-2-methoxybenzoic acid
  • 2,5-Diiodo-4-methylbenzoic acid
  • 2,6-Diiodo-4-methylbenzoic acid

Comparison: 3,5-Diiodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For instance, the presence of the methyl group at the 2-position can influence its steric and electronic properties, making it more suitable for certain reactions and applications .

Biological Activity

3,5-Diiodo-2-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological effects, particularly its anti-parasitic, antibacterial, and potential therapeutic applications.

  • Chemical Formula : C8H6I2O2
  • Molecular Weight : 332.94 g/mol
  • CAS Number : 5056895

Anti-Parasitic Activity

Research indicates that derivatives of this compound exhibit significant anti-parasitic properties. A study on iodotyramides demonstrated their effectiveness against various protozoan parasites, including Leishmania panamensis, Trypanosoma cruzi, and Plasmodium falciparum. The effective concentration (EC50) values for these compounds ranged from 6.19 to 25 µg/mL, indicating moderate to high activity against these pathogens without hemolytic effects on human red blood cells (RBC) .

Table 1: Anti-Parasitic Activity of Iodotyramides

Compound NameEC50 (µg/mL)Selectivity Index (SI)
N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide17.9-
N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide17.5-
N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide23.75-
N-(3,5-diiodophenethyl)-benzamide<25-

The selectivity index (SI) indicates the compound's safety profile relative to its anti-parasitic efficacy. Compounds with higher SI values are preferred for therapeutic applications due to their lower toxicity.

Antibacterial and Antibiofilm Activity

In addition to anti-parasitic effects, this compound and its derivatives have shown promising antibacterial properties. A study reported that compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) exhibited minimum inhibitory concentrations (MIC) of 100 μg/mL against planktonic growth of bacteria such as Vibrio harveyi and V. parahaemolyticus. These compounds also inhibited biofilm formation in a dose-dependent manner .

Table 2: Antibacterial Activity of Halogenated Acids

Compound NameMinimum Inhibitory Concentration (MIC) (µg/mL)
DIMPBA100
FIPBA100

The ability of these compounds to reduce virulence factors such as motility and hydrophobicity further enhances their potential as antibacterial agents.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Electrophilic Attack : The iodine atoms in the compound can react with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction.
  • Radical Formation : Similar to other halogenated compounds, it may generate reactive oxygen species (ROS), which can damage cellular structures.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in both bacterial and parasitic organisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of iodinated benzoic acids:

  • A notable study synthesized various derivatives through electrophilic aromatic substitution and assessed their efficacy against protozoan parasites .
  • Another investigation highlighted the antibacterial properties of halogenated phenylboronic acids, including DIMPBA, emphasizing their role in biofilm inhibition .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5-diiodo-2-methylbenzoic acid, and how does the choice of iodination reagents impact yield and purity?

  • Methodological Answer : The synthesis typically involves iodination of 2-methylbenzoic acid derivatives. Electrophilic substitution using iodine monochloride (ICl) or iodine with a catalytic Lewis acid (e.g., HIO₃/H₂SO₄) is common. The steric bulk of iodine requires optimized reaction conditions (e.g., extended reaction times, controlled temperatures) to avoid over-iodination. Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Comparative studies on brominated analogs (e.g., 3,5-dibromo-2-methylbenzoic acid) suggest that iodine’s larger atomic radius may reduce reaction rates, necessitating higher temperatures .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm). Aromatic protons (if present) show deshielding due to iodine’s electron-withdrawing effect.
  • Mass Spectrometry : The molecular ion peak [M]⁺ should align with the molecular weight (e.g., ~390 g/mol for C₈H₆I₂O₂). Fragmentation patterns may include loss of COOH (44 amu) or I₂ (254 amu).
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the functional groups. Reference data from NIST or similar databases can validate spectral assignments .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates iodinated products from unreacted precursors. For higher purity, recrystallization in polar solvents (e.g., methanol/water) is recommended due to the compound’s moderate solubility. TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) monitors progress .

Advanced Research Questions

Q. How do the electronic effects of iodine substituents influence the acidity of this compound compared to non-halogenated analogs?

  • Methodological Answer : Iodine’s electron-withdrawing inductive effect increases the acidity of the carboxylic acid group. pKa can be measured via potentiometric titration in aqueous ethanol. Comparative studies with 3,5-dichloro- or 3,5-difluoro analogs reveal that heavier halogens (I > Br > Cl > F) exhibit weaker inductive effects due to decreased electronegativity, leading to slightly lower acidity than fluorine-substituted derivatives .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in sample purity, assay conditions, or cell lines. Researchers should:

  • Validate compound purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Use computational modeling (e.g., DFT) to predict binding affinities and compare with experimental IC₅₀ values. Cross-referencing with structurally similar compounds (e.g., 3,5-diiodoanthranilic acid) can clarify structure-activity relationships .

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing hazardous byproducts?

  • Methodological Answer : Replace traditional iodination reagents (e.g., ICl) with greener alternatives like iodine/H₂O₂ in acetic acid to reduce toxic waste. Flow chemistry systems improve heat dissipation and reaction control, enhancing scalability. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Safety protocols must address iodine’s volatility and corrosivity, including fume hood use and neutralization of acidic waste .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs), and how does its steric profile affect coordination chemistry?

  • Methodological Answer : The carboxylic acid group acts as a ligand for metal nodes (e.g., Zn²⁺, Cu²⁺). Iodine’s steric bulk may limit coordination modes compared to smaller halogens, favoring monodentate over bidentate binding. Single-crystal X-ray diffraction studies can elucidate structural differences. Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition temperatures influenced by halogen size .

Comparative and Mechanistic Questions

Q. How does the photostability of this compound compare to its chloro- and fluoro-substituted analogs under UV irradiation?

  • Methodological Answer : Accelerated photodegradation studies using a UV chamber (λ = 254 nm) show iodine’s heavy atom effect enhances intersystem crossing, increasing singlet oxygen production and degradation rates. HPLC-MS identifies degradation products (e.g., deiodinated species). Fluoro analogs exhibit higher stability due to stronger C-F bonds, while chloro derivatives degrade faster than iodine but slower than bromine .

Q. What computational methods are best suited to predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Iodine’s polarizable electron cloud lowers energy barriers for meta-directing substitutions compared to fluorine. Solvent effects (e.g., DMSO vs. THF) are incorporated via PCM models. Validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) ensures computational accuracy .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent iodine sublimation. Personal protective equipment (PPE) includes acid-resistant gloves and face shields. Vent gas scrubbers neutralize volatile iodine species. Emergency procedures for skin/eye contact: rinse with 1% Na₂S₂O₃ solution followed by water. Store in amber glass to avoid light-induced decomposition .

Properties

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

3,5-diiodo-2-methylbenzoic acid

InChI

InChI=1S/C8H6I2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

KGXDDJVMNGOJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)I)C(=O)O

Origin of Product

United States

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